molecular formula C14H16N2O6 B1361515 Diethyl 2-((2-nitrophenylamino)methylene)malonate CAS No. 7255-58-5

Diethyl 2-((2-nitrophenylamino)methylene)malonate

Cat. No. B1361515
Key on ui cas rn: 7255-58-5
M. Wt: 308.29 g/mol
InChI Key: JTGABQDBMSKAOX-UHFFFAOYSA-N
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Patent
US07009053B2

Procedure details

To a solution of 2-nitroaniline (20 g, 144.8 mmol) dissolved in 400 ml of dry-ethanol in a 500 ml round bottom flask was added dimethylethoxymethylene malonate (34 g, 159.3 mmol). The solution was heated and refluxed for 6 hrs at 120° C. with stirring. The reaction was monitered by TLC (n-hexane/ethyl acetate=3/1). After completing the reaction and cooling to room temperature, the resulting precipate was collected by filtration, and the residue was washed three times with 100 ml of n-hexane to give 2-[(2-Nitro-phenylamino)-methylene]-malonic acid diethyl ester (31 g, 100.6 mmol, yield 69%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
dimethylethoxymethylene malonate
Quantity
34 g
Type
reactant
Reaction Step Two
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].C1(=O)O[CH:16]([O:17]C(C)(C)C)[O:15][C:13](=O)[CH2:12]1.[CH3:24]CCCCC.[C:30]([O:33][CH2:34][CH3:35])(=[O:32])[CH3:31]>>[CH2:34]([O:33][C:30](=[O:32])[C:31](=[CH:24][NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=1[N+:1]([O-:3])=[O:2])[C:16]([O:15][CH2:13][CH3:12])=[O:17])[CH3:35] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Step Two
Name
dimethylethoxymethylene malonate
Quantity
34 g
Type
reactant
Smiles
C1(CC(=O)OC(OC(C)(C)C)O1)=O
Step Three
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of dry-ethanol in a 500 ml round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting precipate was collected by filtration
WASH
Type
WASH
Details
the residue was washed three times with 100 ml of n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=C(C=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 100.6 mmol
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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